1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is fundamentally influenced by the spatial arrangement of its five substituents around the benzene ring. X-ray crystallographic techniques have proven essential for determining the precise atomic positions and bond lengths in related heavily substituted benzene derivatives. The compound exhibits a planar aromatic core with substituent groups positioned to minimize steric hindrance while maximizing electronic stabilization through resonance effects.
Crystallographic studies of similar polysubstituted benzene compounds have demonstrated that the presence of multiple electron-withdrawing groups creates significant distortions in the aromatic ring geometry. The nitro group, positioned at the 4-position, adopts a nearly coplanar orientation with the benzene ring to facilitate optimal orbital overlap for resonance stabilization. The trifluoromethyl group at the 5-position introduces considerable steric bulk, influencing the overall molecular conformation and packing arrangements in the solid state.
The bromine atom at the 1-position and fluorine atom at the 2-position create an asymmetric substitution pattern that affects the crystal packing efficiency. Single crystal X-ray diffraction analysis of related compounds has shown that such heavily substituted aromatics often exhibit complex intermolecular interactions, including halogen bonding between bromine and fluorine atoms in adjacent molecules. These interactions contribute to the overall stability of the crystalline lattice and influence physical properties such as melting point and solubility.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHSQQQPODKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703899 | |
| Record name | 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-27-3 | |
| Record name | 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 287.99 g/mol
- CAS Number : 1345471-69-3
- Boiling Point : Not specified
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The trifluoromethyl group is known to enhance biological activity through improved pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that the presence of such groups can enhance the efficacy against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Table 1: Antimicrobial Activity of this compound
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation in preclinical models. Studies have indicated that it inhibits pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the effectiveness of several halogenated compounds, including this compound, against pathogenic bacteria. Results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with the compound led to reduced cell viability and increased apoptosis rates, indicating its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural Comparison of Key Compounds
Commercial Availability and Use Cases
- Discontinued Derivatives : Compounds like 1-Bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)benzene () are discontinued, highlighting the target compound’s comparative stability and demand .
Preparation Methods
Key Steps Include:
- Starting Material Selection: Often begins with a trifluoromethyl-substituted benzene derivative, such as m-chlorobenzotrifluoride or 1-nitro-3-trifluoromethylbenzene, which already contains the trifluoromethyl group positioned appropriately.
- Nitration: Introduction of the nitro group at the para or ortho position relative to the trifluoromethyl substituent.
- Halogenation: Bromination and fluorination steps to install bromine and fluorine atoms at specific ring positions.
- Deamination or Substitution Reactions: Sometimes used to replace amino or chloro groups with fluorine or bromine via diazotization or alternative deamination methods.
Detailed Preparation Methods
Four-Step Synthesis from m-Chlorobenzotrifluoride
A patented industrially viable method involves four main steps starting from m-chlorobenzotrifluoride:
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | Mixed acid nitration (HNO3/H2SO4) | Introduce nitro group at ortho position | Controlled temperature to avoid over-nitration |
| 2. Amination | Nucleophilic substitution | Ammonia or ammonium salts | Convert chloro to amino group | Intermediate formation |
| 3. Bromination | Electrophilic aromatic substitution | Bromine or brominating agents | Introduce bromine at desired position | Use of polar aprotic solvents |
| 4. Deamination | Deamination reaction | Nitrite esters in polar aprotic solvents | Remove amino group, restoring aromaticity | Avoids low-temperature diazotization; reduces acid waste and energy consumption |
This method is advantageous industrially because it avoids low-temperature diazotization, reduces environmental pollution by eliminating acid waste, and uses readily available raw materials, making it suitable for scale-up production.
Bromination Using 1,3-Dibromo-5,5-dimethylhydantoin
Another method involves bromination of 1-nitro-3-trifluoromethylbenzene using 1,3-dibromo-5,5-dimethylhydantoin (a brominating reagent) in the presence of concentrated sulfuric acid and an inert solvent like dichloromethane at mild temperatures (25–40°C). The reaction proceeds with high regioselectivity to give 1-bromo-3-nitro-5-trifluoromethylbenzene as the main product. The work-up includes sequential washing steps to remove acid and impurities, followed by drying and solvent evaporation to isolate the product.
Halogenation of Fluorinated Benzene Derivatives
For related compounds such as 1-bromo-2,4,5-trifluorobenzene, bromination is performed by reacting 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder as a catalyst, typically in carbon tetrachloride or chloroform solvent. The reaction is carried out at 45–68°C with controlled addition of bromine over several hours. Azobisisobutyl cyanide is added as a radical initiator to improve yield and selectivity. The product is purified by washing with sodium bisulfite and sodium hydroxide solutions, drying, and concentration. This method yields high purity bromofluorobenzene derivatives with yields around 64–66%.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The deamination method using nitrite esters in polar aprotic solvents is a significant improvement over classical diazotization, eliminating the need for low-temperature equipment and reducing acid waste.
- Bromination using 1,3-dibromo-5,5-dimethylhydantoin provides high regioselectivity and product purity, suitable for sensitive substrates.
- Radical-initiated bromination of fluorinated benzenes with iron powder catalysts and azobisisobutyl cyanide offers a cost-effective and scalable approach, though the use of carbon tetrachloride solvent poses environmental concerns.
- Multi-step synthesis requires careful control of reaction conditions to avoid over-substitution or undesired isomers.
- Purification typically involves extraction, washing with sodium bisulfite and sodium hydroxide solutions, drying over anhydrous magnesium sulfate, and solvent evaporation under reduced pressure.
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?
Answer: The synthesis of polyhalogenated nitroaromatic compounds like this derivative typically involves sequential halogenation, nitration, and trifluoromethylation. Key methods include:
- Electrophilic Aromatic Substitution (EAS): Bromination of fluorobenzene derivatives using Br₂/FeBr₃, followed by nitration with HNO₃/H₂SO₄ and trifluoromethylation via Ullmann coupling .
- Nucleophilic Aromatic Substitution (NAS): Substitution of nitro or trifluoromethyl groups under high-temperature conditions with Pd catalysis .
Critical Factors:
- Temperature Control: Excess heat during nitration can lead to byproducts like dinitro derivatives .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance NAS efficiency but may complicate purification .
- Purity Metrics: HPLC or GC-MS analysis is essential to confirm >95% purity, as residual solvents or unreacted intermediates are common .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound, and what are common pitfalls in interpretation?
Answer:
- ¹H/¹³C NMR:
- IR: Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- MS: Molecular ion [M]⁺ at m/z 304 (C₇H₂BrF₄NO₂⁺) with fragmentation peaks at m/z 254 (loss of NO₂) and 175 (loss of Br) .
Pitfalls:
- Isotopic Peaks: Bromine’s ¹⁰⁹Br/⁸¹Br isotopes complicate MS interpretation; use high-resolution MS (HRMS) .
- Solvent Artifacts: Residual DMSO-d₆ in NMR can mask peaks at δ 2.5–3.3 ppm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination or nitration of the parent fluorobenzene scaffold?
Answer: Regioselectivity is governed by electronic and steric effects:
- Bromination: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, directing Br⁺ to the para position. However, steric hindrance from -CF₃ can force meta substitution .
- Nitration: NO₂⁺ preferentially attacks the ortho position to fluorine due to its electron-withdrawing nature, but competing pathways may arise if multiple substituents are present .
Mitigation Strategies:
- Use directing groups (e.g., -OMe) temporarily to steer reactivity .
- Computational modeling (DFT) predicts reactive sites; for example, Fukui indices highlight nucleophilic/electrophilic hotspots .
Data Contradiction:
Some studies report nitration at the para position to -CF₃ (yield: 60%) , while others observe ortho dominance (yield: 45%) . This discrepancy may arise from solvent polarity or nitrating agent strength (e.g., acetyl nitrate vs. HNO₃) .
Q. How does the nitro group’s electronic influence affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer: The nitro group (-NO₂) deactivates the aromatic ring, reducing oxidative addition efficiency in Pd-catalyzed couplings. However, it stabilizes intermediates via resonance:
- Suzuki-Miyaura: Requires electron-deficient aryl bromides. Use Pd(PPh₃)₄ with K₂CO₃ in dioxane (80°C, 12h) for moderate yields (40–50%) .
- Buchwald-Hartwig Amination: Challenging due to -NO₂’s electron-withdrawing effect. High catalyst loading (5% Pd) and XPhos ligand improve yields (~35%) .
Comparative Reactivity:
| Reaction Type | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 45 | Pd(PPh₃)₄, K₂CO₃, dioxane | |
| Ullmann Coupling | 30 | CuI, 1,10-phenanthroline, DMF |
Q. What are the mechanistic implications of trifluoromethyl group stability under acidic or basic conditions?
Answer: The -CF₃ group is highly stable but can participate in unexpected reactions:
- Acidic Conditions: Protonation of adjacent nitro groups may generate nitronium ions, leading to Friedel-Crafts alkylation byproducts .
- Basic Conditions: Strong bases (e.g., NaOH) can hydrolyze -CF₃ to -COO⁻ under prolonged heating (>100°C) .
Experimental Validation:
Q. How do crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Answer: X-ray crystallography reveals:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
